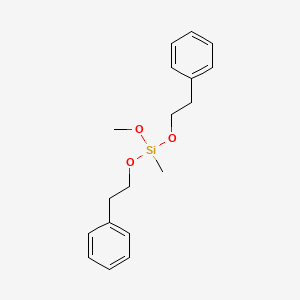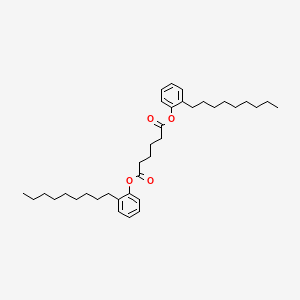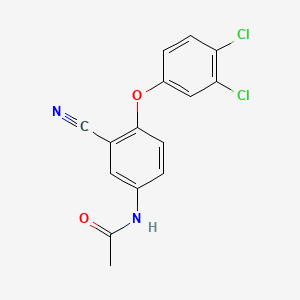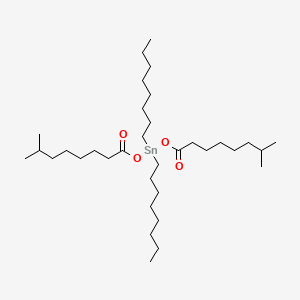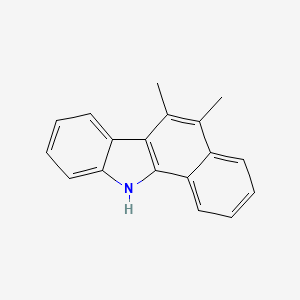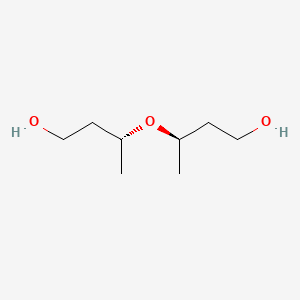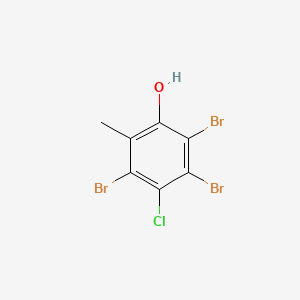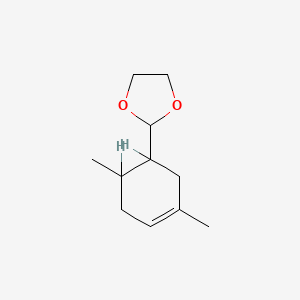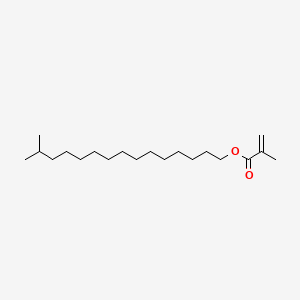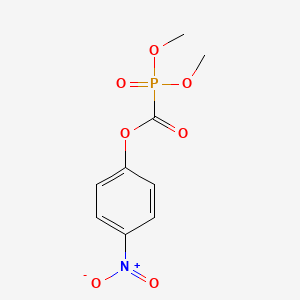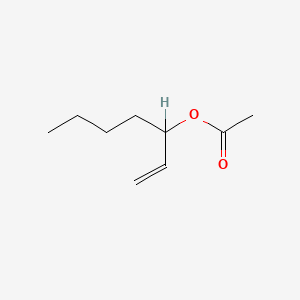
1-Vinylpentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinylpentyl acetate, also known as hept-1-en-3-yl acetate, is an organic compound with the molecular formula C9H16O2. It is a clear, colorless liquid with a mild odor. This compound is part of the ester family and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Vinylpentyl acetate can be synthesized through the esterification of 1-vinylpentanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Vinylpentyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group to an epoxide or a diol using oxidizing agents like peracids or osmium tetroxide.
Reduction: The vinyl group can be hydrogenated to form the corresponding alkane using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Amines or alcohol derivatives.
Applications De Recherche Scientifique
1-Vinylpentyl acetate is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and coatings
Mécanisme D'action
The mechanism of action of 1-vinylpentyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and 1-vinylpentanol. The vinyl group can participate in addition reactions, while the acetate group can be involved in esterification and transesterification reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexen-3-ol acetate: Similar in structure but with a shorter carbon chain.
1-Hepten-3-yl acetate: Another name for 1-vinylpentyl acetate.
Pentyl acetate: Lacks the vinyl group and has different reactivity
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. This makes it valuable in specific synthetic applications where the vinyl functionality is required .
Propriétés
Numéro CAS |
35926-06-8 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
hept-1-en-3-yl acetate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-9(5-2)11-8(3)10/h5,9H,2,4,6-7H2,1,3H3 |
Clé InChI |
SIOVHXRHPCJGFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


